molecular formula C14H12N4 B11944217 1,4-diphenyl-1H-1,2,3-triazol-5-amine CAS No. 29704-63-0

1,4-diphenyl-1H-1,2,3-triazol-5-amine

Katalognummer: B11944217
CAS-Nummer: 29704-63-0
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: FUCABBOUCNJYAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Diphenyl-1H-1,2,3-triazol-5-amine is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of two phenyl groups attached to the 1 and 4 positions of the triazole ring, with an amine group at the 5 position. The molecular formula of this compound is C14H12N4, and it has a molecular weight of 236.27 g/mol . The compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.

Vorbereitungsmethoden

. This method is highly efficient and regioselective, allowing for the formation of 1,4-disubstituted triazoles with high yields. The reaction involves the use of phenyl azide and phenylacetylene as starting materials, with copper(I) iodide as the catalyst. The reaction is carried out under mild conditions, typically at room temperature, and in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Analyse Chemischer Reaktionen

1,4-Diphenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 1,4-diphenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical cellular processes, resulting in cytotoxic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1,4-Diphenyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer

29704-63-0

Molekularformel

C14H12N4

Molekulargewicht

236.27 g/mol

IUPAC-Name

3,5-diphenyltriazol-4-amine

InChI

InChI=1S/C14H12N4/c15-14-13(11-7-3-1-4-8-11)16-17-18(14)12-9-5-2-6-10-12/h1-10H,15H2

InChI-Schlüssel

FUCABBOUCNJYAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.